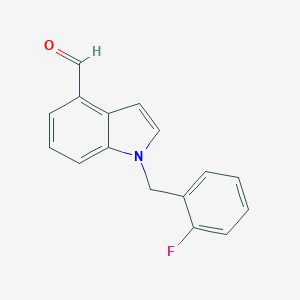
1-(2-Fluorobenzyl)indole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzyl)indole-4-carbaldehyde is a useful research compound. Its molecular formula is C16H12FNO and its molecular weight is 253.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(2-Fluorobenzyl)indole-4-carbaldehyde has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Studies have indicated that indole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Research has suggested that indole-based compounds can possess antibacterial and antifungal activities. The fluorine atom may enhance these properties by increasing the compound's ability to penetrate microbial membranes .
Biological Studies
The compound has been utilized in various biological assays to understand its mechanism of action:
- Enzyme Inhibition : It has been tested as an inhibitor of specific enzymes involved in metabolic pathways. The aldehyde functional group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition .
- Receptor Binding Studies : The compound's ability to bind to receptors involved in neurotransmission is under investigation. This could provide insights into its potential use in treating neurological disorders .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Similar Indole Derivative | Antimicrobial | |
| Other Indole Compounds | Enzyme Inhibition |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer cells, suggesting that this compound could be a lead candidate for further development in cancer therapy.
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited the activity of a specific kinase involved in cancer progression. The mechanism was elucidated through kinetic studies, showing that the compound acts as a competitive inhibitor.
Eigenschaften
CAS-Nummer |
192994-38-0 |
|---|---|
Molekularformel |
C16H12FNO |
Molekulargewicht |
253.27 g/mol |
IUPAC-Name |
1-[(2-fluorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12FNO/c17-15-6-2-1-4-12(15)10-18-9-8-14-13(11-19)5-3-7-16(14)18/h1-9,11H,10H2 |
InChI-Schlüssel |
CPQWCXZJKDYEQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













